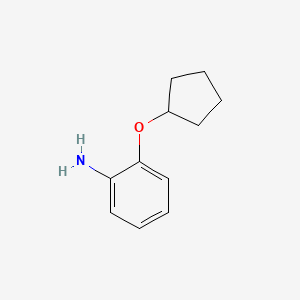![molecular formula C11H15N3OS B1277615 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol CAS No. 883545-62-8](/img/structure/B1277615.png)
2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol” is a complex organic molecule that contains a thiazole ring. Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen . It’s an important pharmacophore in drug discovery and development processes . The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves various synthetic strategies . The literature reports many synthetic pathways of these 2-aminothiazoles . For instance, new amino methyl-thiazole hybrids were synthesized by the reaction of a well-stirred hot solution of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3- ( (2- (Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide, were reported. Its molecular weight is 258.4 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives are known for their antimicrobial properties. The compound could be explored for its efficacy against various bacterial and fungal strains. Research indicates that thiazole derivatives can be potent against strains like Bacillus cereus, Bacillus subtilis, and Escherichia coli .
Anticancer and Cytotoxic Activities
The structural similarity of the compound to other thiazole derivatives suggests potential anticancer applications. Thiazole compounds have been synthesized and shown to exhibit cytotoxicity against human tumor cell lines, including prostate cancer . This compound could be investigated for its antitumor properties and effectiveness in cancer treatment protocols.
Antifungal Applications
Thiazoles also display significant antifungal activities. The compound could be tested against fungal strains such as Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae, which are common pathogens affecting agriculture and human health .
Anti-Inflammatory and Analgesic Properties
Thiazole derivatives have been reported to possess anti-inflammatory and analgesic activities. This compound could be part of new pharmaceutical formulations aimed at treating inflammatory diseases and pain management .
Neuroprotective Effects
Given the biological activity of thiazole derivatives, there’s potential for neuroprotective applications. This could include the synthesis of neurotransmitters or the development of drugs to treat neurodegenerative diseases .
Agricultural Chemicals
Thiazole derivatives are used in agrochemicals due to their biological activities. The compound could be utilized in the development of new pesticides or fungicides, contributing to crop protection and yield improvement .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biochemical pathways and enzymes, and stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities .
Safety and Hazards
Future Directions
Due to the valuable biological effects of thiazole and its derivatives, there is a wide interest in the development of novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
properties
IUPAC Name |
2-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethylpyrrol-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-7-5-9(8(2)14(7)3-4-15)10-6-16-11(12)13-10/h5-6,15H,3-4H2,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHMUGZRACLQRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCO)C)C2=CSC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

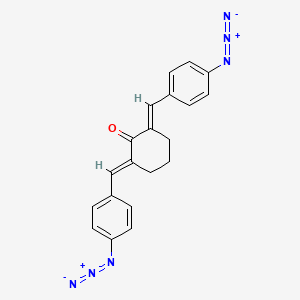
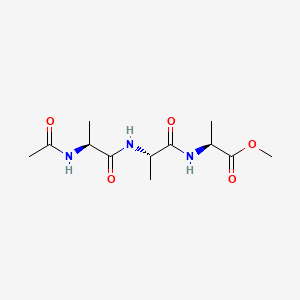
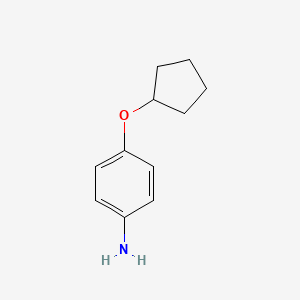

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)
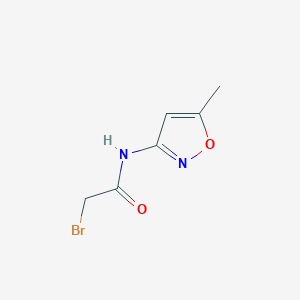

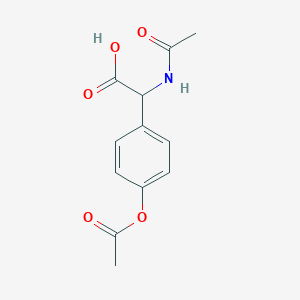



![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)
